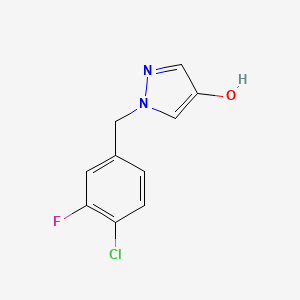

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Descripción

BenchChem offers high-quality 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLOJJZWMRNIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

High-Purity Pharmacophore Intermediate for Medicinal Chemistry

Part 1: Executive Summary & Compound Identity

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a specialized heterocyclic intermediate used primarily in the development of soluble Guanylate Cyclase (sGC) stimulators and tyrosine kinase inhibitors (e.g., c-Met, ALK). It serves as a bioisostere for phenol moieties or as a precursor for ether-linked pharmacophores, providing a critical "hinge-binding" or "hydrophobic pocket" interaction motif due to the specific halogenation pattern of the benzyl group.

This guide details the synthesis, physicochemical properties, and handling protocols for this compound, derived from the commercially available 4-Chloro-3-fluorobenzyl bromide .

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol |

| Common Synonyms | 1-[(4-Chloro-3-fluorophenyl)methyl]-4-hydroxypyrazole; 1-(4-Chloro-3-fluorobenzyl)-4-pyrazolol |

| Precursor CAS (Benzyl) | 206362-80-3 (4-Chloro-3-fluorobenzyl bromide) |

| Precursor CAS (Pyrazole) | 4843-98-5 (4-Hydroxypyrazole) |

| Molecular Formula | C₁₀H₈ClFN₂O |

| Molecular Weight | 226.64 g/mol |

| Predicted LogP | 1.8 – 2.1 |

| pKa (OH group) | ~9.5 (Predicted) |

| Appearance | Off-white to pale yellow solid |

Part 2: Synthesis & Experimental Protocol

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is achieved via a nucleophilic substitution (N-alkylation) reaction. The 4-hydroxypyrazole core is amphoteric; therefore, controlling the pH and solvent system is critical to favor N-alkylation over O-alkylation.

Reaction Pathway Diagram

Caption: Selective N-alkylation pathway using Cesium Carbonate to suppress O-alkylation side reactions.

Detailed Protocol: N-Alkylation

Objective: Synthesize 10g of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol.

Reagents:

-

4-Hydroxypyrazole (CAS 4843-98-5): 3.70 g (44.0 mmol)

-

4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3): 9.83 g (44.0 mmol)

-

Cesium Carbonate (

): 21.5 g (66.0 mmol) [Alternative: -

Dimethylformamide (DMF): 100 mL (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-hydroxypyrazole (3.70 g) in anhydrous DMF (80 mL).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add Cesium Carbonate (21.5 g) in a single portion. Stir for 30 minutes at 0°C to ensure formation of the pyrazolate anion.

-

Scientific Note: Cs₂CO₂ is preferred over K₂CO₃ due to the "Cesium Effect," which enhances the solubility of the base in DMF and often improves N/O selectivity ratios.

-

-

Alkylation: Dissolve 4-Chloro-3-fluorobenzyl bromide (9.83 g) in the remaining DMF (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 227.0).

-

Quenching: Pour the reaction mixture into ice-water (400 mL) and adjust pH to ~6–7 with 1M HCl if necessary.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Combine organic layers and wash with brine (2 x 100 mL) to remove residual DMF.

-

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield a crude yellow oil/solid. -

Purification: Purify via flash column chromatography (Silica Gel, 230–400 mesh).

-

Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

-

Observation: The product typically elutes after the non-polar impurities.

-

-

Final Yield: Isolate the product as an off-white solid. Expected yield: 65–75%.

Part 3: Applications in Drug Discovery

This molecule is a versatile building block. The 4-chloro-3-fluorobenzyl moiety is a privileged substructure found in several high-affinity inhibitors, providing specific halogen-bond interactions within the ATP-binding pocket of kinases or the heme-binding domain of sGC.

Pharmacophore Integration Workflow

Caption: Utilization of the scaffold in diverse medicinal chemistry campaigns.

Key Structural Features:

-

4-Hydroxyl Group: Acts as a nucleophile for further derivatization (e.g., creating ether linkages to pyridine or pyrimidine rings, common in Vericiguat-like structures).

-

Benzyl Halogens (Cl/F): The 4-Cl, 3-F substitution pattern is critical for metabolic stability (blocking para-oxidation) and improving potency via lipophilic interactions.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Precursor (Benzyl Bromide): Highly corrosive and a potent lachrymator. Handle only in a functioning fume hood.

-

Product (Pyrazol-4-ol): Irritant to eyes, respiratory system, and skin.

Storage:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

The 4-hydroxy group is susceptible to oxidation; protect from light.

Self-Validating Check:

-

NMR Verification: The methylene (

) protons of the benzyl group should appear as a singlet around -

Mass Spec: Confirm the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).

References

-

Sigma-Aldrich. 4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3) Product Specification.Link

-

PubChem. 4-Hydroxypyrazole (CAS 4843-98-5) Compound Summary.Link

-

TCI Chemicals. 4-Chloro-3-fluorobenzyl Bromide Safety Data Sheet.Link

-

Organic Syntheses. General Methods for N-Alkylation of Pyrazoles. Org.[1][2] Synth. 2008, 85, 179. (Adapted for specific benzyl halide).[1][3] Link

-

ChemicalBook. 4-Chloro-3-fluorobenzyl bromide Supplier Data.Link

Sources

The Pyrazole Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Utility

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as one of the most privileged scaffolds in modern medicinal chemistry.[1] From its serendipitous discovery in the 19th century as a failed attempt to synthesize quinine, pyrazole has evolved into the structural backbone of blockbuster therapeutics ranging from NSAIDs (Celecoxib) to PDE5 inhibitors (Sildenafil) and tyrosine kinase inhibitors (Crizotinib).

This guide deconstructs the pyrazole moiety, moving beyond historical trivia to analyze the causality of its success: its unique tautomeric properties, its ability to function as a bioisostere for imidazole and phenol, and its capacity to orient substituents into precise 3D vectors for protein binding.

Part 1: The Synthetic Genesis (1883)

The "Quinine Mistake"

In 1883, Ludwig Knorr, working under Emil Fischer, attempted to synthesize quinine derivatives. He reacted ethyl acetoacetate with phenylhydrazine, expecting a quinoline derivative. Instead, he isolated Antipyrine (phenazone), a pyrazolone derivative.

While it failed as an anti-malarial, Antipyrine exhibited profound antipyretic (fever-reducing) properties, becoming one of the first synthetic drugs to challenge the dominance of natural salicylates. This marked the birth of the Knorr Pyrazole Synthesis , a reaction that remains the industrial standard for generating this heterocycle.

Mechanism of Action (Chemical)

The formation of the pyrazole ring is a condensation-cyclization sequence. Understanding this mechanism is critical for controlling regioselectivity , the primary challenge in pyrazole synthesis.

Figure 1: The Knorr Pyrazole Synthesis Mechanism. The reaction is driven by thermodynamics (formation of the aromatic system) but governed kinetically by the electrophilicity of the carbonyl carbons.

Part 2: The Pharmacological Evolution

The utility of pyrazole shifted from general analgesia to targeted enzyme inhibition.

The NSAID Era: Phenylbutazone

Following Antipyrine, Phenylbutazone (1949) emerged. It was a potent anti-inflammatory but carried significant toxicity risks (agranulocytosis). This highlighted the need for better target selectivity.

The Precision Era: Celecoxib (COX-2 Selectivity)

The discovery that Cyclooxygenase (COX) exists as two isoforms—COX-1 (gastric protective) and COX-2 (inflammatory)—led to the design of Celecoxib .

-

The Chemical Logic: The pyrazole core serves as a rigid spacer. It orients a sulfonamide group into a hydrophilic side pocket present in COX-2 but blocked in COX-1 by a bulky isoleucine residue.

-

Result: Potent anti-inflammatory action with reduced gastrointestinal toxicity.

The Bioisostere Era: Sildenafil (Viagra)

Pfizer’s Sildenafil utilizes a pyrazolo[4,3-d]pyrimidine core.[2]

-

The Chemical Logic: This fused system mimics the purine ring of guanosine monophosphate (cGMP). By acting as a transition-state analog, it competitively inhibits PDE5, preventing cGMP hydrolysis.

Figure 2: Evolutionary timeline of pyrazole therapeutics, moving from accidental discovery to rational design.

Part 3: Technical Protocol

Optimized Regioselective Knorr Synthesis

Objective: Synthesize a 1,3,5-substituted pyrazole with high regiocontrol. Challenge: Reacting an unsymmetrical 1,3-diketone with a substituted hydrazine often yields a mixture of isomers (1,3- vs 1,5-isomers). Solution: Control pH and solvent polarity to favor the attack on the most electrophilic carbonyl.

Materials

-

Substrate: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (Fluorinated diketones enhance electrophilicity differentiation).

-

Solvent: Ethanol (EtOH) vs. Acetic Acid (AcOH).

Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol of 1,3-diketone in 20 mL of absolute EtOH.

-

Temperature Control: Cool to 0°C. Expert Note: Lower temperature favors the kinetic product (attack at the less hindered/more electrophilic carbonyl).

-

Addition: Add 10.5 mmol of phenylhydrazine dropwise over 15 minutes.

-

Observation: A color change (often yellow/orange) indicates imine formation.

-

-

Cyclization:

-

Method A (Kinetic): Stir at RT for 4 hours.

-

Method B (Thermodynamic): Add catalytic HCl and reflux for 2 hours.

-

-

Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine.

-

Purification: Recrystallization from EtOH/Water is preferred over chromatography for pyrazoles due to their "streaking" nature on silica gel caused by the acidic NH proton (if unsubstituted).

Data Analysis: Regioselectivity

The following table illustrates how solvent choice affects the isomeric ratio for a generic unsymmetrical diketone (

| Solvent System | Conditions | Major Product | Mechanism Dominance |

| Ethanol (Neutral) | 25°C, 4h | 5-hydroxy-pyrazoline (Intermediate) | Kinetic Control |

| Ethanol + HCl | Reflux, 2h | 1,3,5-substituted Pyrazole | Thermodynamic Control |

| Acetic Acid | Reflux, 1h | 1,5-isomer enriched | Acid-Catalyzed Dehydration |

| TFA/Toluene | Reflux | 1,3-isomer enriched | Steric repulsion minimization |

Part 4: Structural Biology & SAR

Why is the pyrazole ring so effective in drug design?

-

H-Bonding Capability: The unsubstituted pyrazole (

) acts as both a hydrogen bond donor (pyrrole-like N) and acceptor (pyridine-like N). -

Pi-Stacking: The aromatic ring participates in

stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets. -

Rigid Linker: It holds substituents at specific angles (approx 138° between C3 and C5 substituents), ideal for "spanning" active sites.

Figure 3: Structure-Activity Relationship (SAR) logic of the pyrazole scaffold. The core acts as a "hub" that positions functional groups to interact with specific protein domains.

References

-

Knorr, L. (1883).[1][4][5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

-

Bruneau, P., & Delvare, C. (2006). Synthetic pathways to 3,5-disubstituted-1H-pyrazoles. Current Medicinal Chemistry.

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

-

Terrett, N. K., et al. (1996). Sildenafil (VIAGRA™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction.[2] Bioorganic & Medicinal Chemistry Letters.

-

Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. jk-sci.com [jk-sci.com]

- 6. What is Antipyrine used for? [synapse.patsnap.com]

Application Note: Protocol for Measuring the IC50 of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Introduction

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a novel small molecule with potential therapeutic applications. A critical step in the characterization of any new bioactive compound is the determination of its potency, commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.[1][2] The IC50 value is a cornerstone metric in drug discovery, guiding lead optimization, and structure-activity relationship (SAR) studies.[3]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to determine the IC50 of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol. Given the pyrazole scaffold, a common motif in kinase inhibitors, this protocol assumes the compound's putative mechanism of action is the inhibition of a protein kinase (hereafter referred to as "Target Kinase X" or TKX).[4][5]

We will detail two complementary methodologies:

-

Part A: Biochemical IC50 Determination using the ADP-Glo™ Kinase Assay to measure direct enzymatic inhibition.

-

Part B: Cell-Based IC50 Determination using the CellTiter-Glo® Luminescent Cell Viability Assay to assess the compound's effect in a relevant cellular context.

This dual approach ensures a robust characterization, validating target engagement in an isolated system and confirming functional consequences in a more complex biological environment.

Principle of the Assays

Biochemical Assay: ADP-Glo™ Kinase Assay

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[4][6] The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8][9] The assay is performed in two steps:

-

Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

-

ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[7][10][11]

In the presence of an inhibitor like 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, the activity of TKX is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

For the cell-based component, we will use a cancer cell line (e.g., "CancerCell Line Y") known to be dependent on the signaling pathway regulated by Target Kinase X. Inhibition of TKX is expected to lead to a decrease in cell proliferation or induce apoptosis.

The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolically active cells.[12][13][14] The assay reagent lyses the cells and provides the substrate (luciferin) for a thermostable luciferase.[15] The resulting luminescent signal is proportional to the amount of ATP, and therefore, to the number of viable cells in the well.[14] A potent inhibitor will reduce cell viability, resulting in a lower luminescent signal.[12]

Part A: Protocol for Biochemical IC50 Determination

This protocol is designed for a 384-well plate format, which is standard for inhibitor screening.

Materials and Reagents

-

Compound: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, dissolved in 100% DMSO to a 10 mM stock concentration.

-

Enzyme: Recombinant active Target Kinase X (TKX).

-

Substrate: Specific peptide or protein substrate for TKX.

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).[8]

-

Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP: Adenosine 5'-triphosphate, high purity.

-

Plates: White, opaque, 384-well assay plates (e.g., Corning #3572).

-

Equipment:

-

Multichannel pipettes or automated liquid handler.

-

Plate shaker.

-

Luminometer capable of reading 384-well plates.

-

Experimental Workflow

Caption: Biochemical IC50 Workflow using ADP-Glo™.

Step-by-Step Protocol

5.1. Compound Preparation (Serial Dilution)

Causality: A serial dilution series is essential to generate a dose-response curve. Starting with a high concentration and diluting downwards ensures coverage of the full inhibitory range of the compound. A 1:3 dilution series is a good starting point for a novel compound.

-

Create a 10-point, 1:3 serial dilution of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol in 100% DMSO. Start with the 10 mM stock.

-

This will create intermediate DMSO stocks. For the assay, these will be further diluted into the aqueous buffer, typically resulting in a final DMSO concentration of 1% or less to avoid solvent effects on enzyme activity.

Table 1: Example Compound Dilution Scheme for 384-well Plate

| Step | Compound Concentration (in DMSO) | Final Assay Concentration (25 µL reaction) |

|---|---|---|

| 1 | 1000 µM (from 10 mM stock) | 10 µM |

| 2 | 333 µM | 3.33 µM |

| 3 | 111 µM | 1.11 µM |

| 4 | 37 µM | 0.37 µM |

| 5 | 12.3 µM | 0.123 µM |

| 6 | 4.1 µM | 0.041 µM |

| 7 | 1.37 µM | 0.0137 µM |

| 8 | 0.46 µM | 0.0046 µM |

| 9 | 0.15 µM | 0.0015 µM |

| 10 | 0.05 µM | 0.0005 µM |

| 11 | DMSO only (Negative Control) | 0 µM (1% DMSO) |

| 12 | Staurosporine (Positive Control) | e.g., 1 µM |

5.2. Assay Procedure

All steps should be performed at room temperature unless otherwise specified.

-

Compound Addition: Add 2.5 µL of the compound dilutions from Table 1 to the wells of a 384-well plate. Include wells with DMSO only for the "No Inhibition" (100% activity) control and a known kinase inhibitor (like Staurosporine) for the "Max Inhibition" (0% activity) control.

-

Kinase Addition: Prepare a master mix of TKX enzyme in kinase reaction buffer. Add 10 µL of this mix to each well.

-

Pre-incubation: Gently mix the plate on a shaker for 30 seconds and then incubate for 10 minutes. This step allows the compound to bind to the kinase before the reaction starts.

-

Initiate Reaction: Prepare a master mix of the kinase substrate and ATP in reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 12.5 µL of this mix to each well to start the reaction (total volume = 25 µL).

-

Kinase Reaction Incubation: Mix the plate on a shaker for 30 seconds and incubate for 60 minutes.

-

Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Mix on a shaker for 30 seconds and incubate for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix on a shaker for 30 seconds and incubate for 30 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

Part B: Protocol for Cell-Based IC50 Determination

This protocol is designed for a 96-well plate format, suitable for cell culture.

Materials and Reagents

-

Compound: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, 10 mM stock in DMSO.

-

Cell Line: "CancerCell Line Y" (dependent on TKX signaling).

-

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar).[16]

-

Media: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Plates: White, opaque-walled, 96-well cell culture plates.

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO2).

-

Multichannel pipettes.

-

Luminometer.

-

Experimental Workflow

Caption: Cell-Based IC50 Workflow using CellTiter-Glo™.

Step-by-Step Protocol

-

Cell Seeding: Seed "CancerCell Line Y" cells into a 96-well white, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Dosing: Prepare a 10-point serial dilution of the compound in culture medium at 2x the final desired concentration.

-

Treatment: Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include "vehicle control" (medium with DMSO, 0.1% final concentration) and "no cell" (medium only for background) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe effects on proliferation.

-

Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[13] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16] c. Add 100 µL of CellTiter-Glo® Reagent to each well.[13] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Data Acquisition: Read the luminescence using a plate reader.

Part C: Data Analysis and Validation

Data Analysis Workflow

Caption: Data analysis workflow for IC50 determination.

Calculating the IC50 Value

-

Background Subtraction: For the cell-based assay, subtract the average luminescence from the "no cell" control wells from all other wells.

-

Data Normalization: Convert the raw luminescence data into percent inhibition (for biochemical assay) or percent viability (for cell-based assay).[17]

-

Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))

-

Percent Viability = 100 * (Signal_Compound / Signal_VehicleControl)

-

-

Dose-Response Curve: Plot the percent inhibition or viability against the logarithm of the compound concentration.[18][19]

-

Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit the dose-response curve.[18][19][20] This can be done using software like GraphPad Prism, Origin, or R.[21] The equation is generally:

-

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

-

IC50 Determination: The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[3] The curve-fitting software will calculate this value with a 95% confidence interval.

Table 2: Sample Data and Calculation Summary

| Concentration (log M) | Raw Luminescence | % Inhibition |

|---|---|---|

| -8.0 | 98500 | 2.5% |

| -7.5 | 95300 | 5.8% |

| -7.0 | 85200 | 16.2% |

| -6.5 | 55400 | 46.9% |

| -6.0 | 25100 | 78.1% |

| -5.5 | 11500 | 92.1% |

| -5.0 | 9800 | 93.9% |

| Controls | ||

| No Inhibition | 101000 | 0% |

| Max Inhibition | 8500 | 100% |

| Calculated Result | | IC50 = 3.5 µM (-6.46 log M) |

Assay Validation: The Z'-Factor

Trustworthiness: To ensure the quality and reliability of the assay, a Z'-factor (Z-prime) should be calculated. This statistical parameter reflects the dynamic range of the assay and the data variation.[22]

-

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

Where pos refers to the positive control (e.g., No Inhibition) and neg refers to the negative control (e.g., Max Inhibition).

-

An assay is considered robust and suitable for screening if the Z'-factor is between 0.5 and 1.0.[23][24][25] A value below 0.5 indicates that the assay may not be reliable for distinguishing hits from noise.[25]

References

-

Cell-based test for kinase inhibitors. INiTS. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

Z-factor. Grokipedia. [Link]

-

How to calculate IC50 for my dose response? ResearchGate. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Nexcelom Bioscience. [Link]

-

Z-factors. BIT 479/579 High-throughput Discovery. [Link]

-

From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

How to calculate IC50. Science Gateway. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

-

Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(3), 733–744. [Link]

-

IC50's: An Approach to High-Throughput Drug Discovery. Technology Networks. [Link]

-

A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Suppl), Abstract nr 5385. [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 7, 13749. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5649. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. ADP-Glo™ Kinase Assay [promega.jp]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 13. promega.com [promega.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. clyte.tech [clyte.tech]

- 18. researchgate.net [researchgate.net]

- 19. Star Republic: Guide for Biologists [sciencegateway.org]

- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. grokipedia.com [grokipedia.com]

- 24. htds.wordpress.ncsu.edu [htds.wordpress.ncsu.edu]

- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

improving the yield of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol synthesis

The following technical guide addresses the synthesis and yield optimization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering yield bottlenecks.

Case ID: PYR-4OL-OPT-001 Subject: Improving Yield and Purity of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%), the most common root cause is direct alkylation of 4-hydroxypyrazole .

4-Hydroxypyrazoles exist in tautomeric equilibrium and possess three nucleophilic sites: N1, N2, and the oxygen at C4. Attempting to alkylate the unprotected 4-hydroxypyrazole with 4-chloro-3-fluorobenzyl bromide typically results in a mixture of O-alkylation (ether formation) and N-alkylation , along with poly-alkylated quaternary salts.

The Solution: You must decouple the ring construction/alkylation from the hydroxyl generation. The industry-standard protocol for high-yield synthesis involves N-alkylation of a protected precursor (e.g., 4-iodopyrazole or 4-methoxypyrazole) followed by functional group interconversion.

Validated Synthetic Workflows

Below are the two most reliable pathways. Route A is recommended for scale-up due to lower cost. Route B is recommended if you already possess the 4-iodopyrazole starting material.

Workflow Visualization

Caption: Comparison of Ether-Deprotection (Route A) and Borylation-Oxidation (Route B) pathways.

Detailed Protocol Optimization (Route A Focus)

We focus here on Route A (4-Methoxypyrazole route) as it avoids heavy metal catalysts and is generally more robust for the specific 4-chloro-3-fluorobenzyl moiety, which can be sensitive to palladium chemistry side reactions.

Step 1: N-Alkylation

Objective: Attach the benzyl group to N1 without quaternizing N2.

-

Reagents:

-

Substrate: 4-Methoxypyrazole (1.0 eq)

-

Electrophile: 4-Chloro-3-fluorobenzyl bromide (1.05 eq)

-

Base: Cesium Carbonate (

) (1.5 eq) or -

Solvent: Acetonitrile (ACN) or DMF.

-

-

Critical Parameter: Stoichiometry & Temperature.

-

Why: Excess benzyl bromide leads to dialkylation (quaternary salt).

-

Protocol: Dissolve pyrazole and base in ACN. Stir for 30 min at RT before adding the bromide. Add the bromide dropwise at 0°C, then warm to RT.

-

-

Validation: TLC (Hexane/EtOAc 3:1). The product (

) should appear; starting material (

Step 2: Demethylation

Objective: Cleave the methyl ether to reveal the alcohol without dehalogenating the benzyl ring.

-

Reagents: Boron Tribromide (

) (1M in DCM, 3.0 eq). -

Protocol:

-

Dissolve Intermediate A in anhydrous DCM under

. -

Cool to -78°C (Critical to prevent benzyl cleavage).

-

Add

dropwise. -

Warm slowly to 0°C over 2 hours. Do not reflux.

-

Quench: Pour into ice water carefully.

-

-

Alternative (If

fails): Use

Troubleshooting Guide

Use this matrix to diagnose your specific yield issues.

| Symptom | Probable Root Cause | Corrective Action |

| Low Yield in Step 1 (<50%) | O-Alkylation (if using 4-OH pyrazole) | Switch starting material to 4-methoxypyrazole or 4-iodopyrazole. |

| Formation of Insoluble Solid in Step 1 | Quaternization (Dialkylation) | Reduce alkyl bromide to 0.95-1.0 eq. Ensure dropwise addition at 0°C. Switch solvent to ACN (less polar than DMF) to discourage salt formation. |

| Regioisomer Mixture | Tautomer Control | If using unsymmetrical pyrazoles (e.g., 3-methyl-4-methoxy), you will get isomers. For 4-methoxypyrazole, N1 and N2 are identical, so this is impossible unless impurities are present. |

| Loss of Product during Workup (Step 2) | Amphoteric Nature | 4-Hydroxypyrazoles are amphoteric.[1] They can dissolve in both strong acid and strong base. Adjust pH to 6-7 exactly before extraction. Use n-Butanol or EtOAc for extraction. |

| Dehalogenation (Loss of Cl/F) | Harsh Hydrogenolysis | Avoid |

Frequently Asked Questions (FAQs)

Q1: Can I use the Chan-Lam coupling instead of alkylation?

Answer: Yes, you can couple 4-methoxypyrazole with (4-chloro-3-fluorophenyl)boronic acid using

Q2: Why is my product staying in the aqueous layer after deprotection? Answer: The pyrazol-4-ol moiety is polar and can form a zwitterion.

-

Fix: After quenching the

, neutralize carefully with saturated

Q3: Can I start with 4-nitropyrazole? Answer: Yes, but it adds steps.

-

Alkylate 4-nitropyrazole.[2]

-

Reduce Nitro to Amine (

). -

Diazotize (

) and hydrolyze. Verdict: The diazotization step often suffers from low yields (30-40%) and side reactions (azo coupling). The 4-methoxy or 4-iodo routes are significantly cleaner.

Q4: How do I confirm the structure? Answer:

-

1H NMR (DMSO-d6): Look for the benzyl

singlet around -

19F NMR: Essential to confirm the fluorine on the benzyl ring is intact (approx -110 to -120 ppm).

References

-

General Pyrazole Alkylation: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). Link (Demonstrates regioselectivity principles).

-

Miyaura Borylation/Oxidation (Route B): Journal of the American Chemical Society, 129(15), 4530-4531. Link (Standard protocol for converting Aryl-Halide to Aryl-OH).

-

Deprotection of Aryl Methyl Ethers: Chemical Reviews, 89(4), 689–712. Link (Review of

and alternative deprotection strategies). -

Vericiguat/Riociguat Intermediate Chemistry: Journal of Medicinal Chemistry, 57(22), 9371-9382. Link (Illustrates handling of fluorobenzyl-substituted heterocycles).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Chloro-3-fluorobenzyl bromide (a potent lachrymator) and Boron Tribromide (reacts violently with water) before handling.

Sources

Technical Support Center: Purification of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol from crude synthetic mixtures. Our focus is on delivering field-proven insights and robust protocols to ensure the consistent attainment of high-purity material, a critical prerequisite for downstream applications.

Section 1: Initial Assessment and Purity Analysis

Before attempting any purification, a thorough analysis of the crude material is essential. This step forms the basis of a rational purification strategy and provides a benchmark against which to measure success.

FAQ 1: How should I assess the purity of my crude 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol?

Answer: A multi-modal analytical approach is recommended to accurately profile your crude mixture.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for initial assessment.[1][2][3] It helps visualize the number of components, estimate the relative polarity of the target compound versus impurities, and develop a solvent system for column chromatography. Due to the polar pyrazolol core, a mobile phase of medium polarity, such as ethyl acetate/hexane or dichloromethane/methanol, is a good starting point.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the industry standard.[4][5] A C18 column is typically effective for pyrazole derivatives.[4][6] The chromatogram will provide the percentage purity and reveal the presence of closely-related impurities that may not be resolved by TLC.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation of your target compound and can help identify major impurities if their structures are known or can be inferred from the synthetic route.

Section 2: Purification Strategy Selection

The choice between recrystallization and chromatography depends on the impurity profile, the scale of the purification, and the desired final purity.

FAQ 2: What is the best method to purify this compound, and how do I decide?

Answer: The optimal purification method is contingent on the specific characteristics of your crude mixture.

-

Column Chromatography: This is the most versatile and generally effective method for separating compounds with different polarities.[7][8] It is the preferred method when the crude mixture contains multiple impurities or when impurities have polarities very close to the product.

-

Recrystallization: This method is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is often more scalable and cost-effective than chromatography for large quantities.[9] However, its success is highly dependent on finding a suitable solvent system in which the product's solubility varies significantly with temperature, while impurities remain soluble or insoluble at all temperatures.[10]

Below is a decision-making workflow to guide your choice.

Caption: Decision workflow for purification method selection.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful tool, but it requires careful optimization. Here are solutions to common problems.

Q1: My compound is stuck on the baseline of the TLC plate, even in 100% ethyl acetate. What should I do?

-

Cause: The mobile phase is not polar enough to elute your highly polar compound from the silica gel. The hydroxyl and pyrazole nitrogen atoms are likely binding strongly to the acidic silanol groups on the stationary phase.

-

Solution:

-

Introduce a More Polar Solvent: Add methanol (MeOH) to your mobile phase. Start with a mixture of 99:1 Dichloromethane (DCM)/MeOH and gradually increase the MeOH concentration to 95:5 or 90:10.

-

Add an Acidic Modifier: To mitigate the strong interaction with silica, add a small amount (0.5-1%) of acetic acid to the mobile phase. This will protonate the pyrazole nitrogens, reducing their binding affinity and often resulting in sharper peaks.

-

Q2: The separation is poor, with streaking or overlapping spots on TLC.

-

Cause: This can be due to several factors: incorrect solvent polarity, column overloading, or interactions with the stationary phase.

-

Solution:

-

Optimize the Mobile Phase: Find a solvent system where the product's Retention Factor (Rf) is between 0.25 and 0.35 on the TLC plate. This "sweet spot" typically provides the best separation on a column.

-

Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.

-

Use a Different Solvent System: Try a different combination of solvents. For example, if ethyl acetate/hexane is not working, explore acetone/DCM or acetonitrile-based systems.

-

Q3: My yield after chromatography is very low. Where did my product go?

-

Cause: The product may be irreversibly adsorbed onto the silica gel, or it may have eluted in fractions you did not identify.

-

Solution:

-

TLC Every Fraction: Do not rely solely on visual inspection. Run a TLC on every fraction collected to ensure you have not missed product-containing portions.

-

Column "Flushing": After your initial elution, flush the column with a highly polar solvent mixture (e.g., 80:20 DCM/MeOH) to recover any strongly adsorbed material. Check this flush by TLC.

-

Consider an Alternative Stationary Phase: If irreversible binding is suspected, consider using a less acidic stationary phase like neutral alumina, although this will require re-optimization of the mobile phase.[7]

-

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization can be an elegant and efficient purification method if optimized correctly.

Q1: I've dissolved my crude product in a hot solvent and cooled it, but no crystals have formed.

-

Cause: The solution is not supersaturated. This can happen if too much solvent was used or if nucleation is inhibited.

-

Solution:

-

Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites.

-

Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.

-

Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.[11]

-

Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

-

Q2: My product is "oiling out" instead of forming crystals.

-

Cause: The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly. Oiling out can also occur if the melting point of the solid is lower than the temperature of the solution.

-

Solution:

-

Use a Binary Solvent System: Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., ethanol or acetone) where it is very soluble. Then, slowly add a "poor" solvent (e.g., water or hexane) in which it is insoluble, dropwise, until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[10]

-

Slow Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oil formation over orderly crystal lattice growth.

-

Section 5: Detailed Protocols

Protocol 1: Flash Column Chromatography

-

Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) to form a free-flowing slurry.

-

Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder using a rotary evaporator. Carefully add this dry powder to the top of the packed column.

-

Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed.[12]

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Binary Solvent System

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot isopropanol) with stirring and heating until the solid fully dissolves.[9]

-

Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (turbid).

-

Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

-

Drying: Dry the crystals in a vacuum oven.

Protocol 3: Analytical RP-HPLC Method

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: Acetonitrile (ACN).[4]

-

Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Section 6: General FAQs

FAQ 3: What are the likely impurities from the synthesis of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol?

Answer: Impurities are typically related to starting materials or side-reactions. Common impurities could include unreacted 4-(chloromethyl)-2-fluoro-1-methylbenzene, unreacted pyrazol-4-ol, or isomers formed during the benzylation step. The specific impurities will depend heavily on the synthetic route employed.

FAQ 4: What are the key safety considerations?

Answer:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle all organic solvents and chlorinated compounds in a certified chemical fume hood to avoid inhalation of vapors.

-

Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to your institution's hazardous waste guidelines.

References

- BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. [Link]

-

SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification. (2024). Wiley Online Library. [Link]

-

Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2021). Iranian Journal of Toxicology. [Link]

-

Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). AWS. [Link]

-

Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. (2026). MDPI. [Link]

-

Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. (n.d.). PMC. [Link]

- Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.).

Sources

- 1. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 2. jocpr.com [jocpr.com]

- 3. rsc.org [rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ijcpa.in [ijcpa.in]

- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

Technical Support Center: Stability & Handling of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Executive Summary

This guide addresses the solution stability of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol . While the halogenated benzyl moiety contributes to lipophilicity and metabolic stability, the 4-hydroxypyrazole core is the critical instability vector. This moiety is electron-rich and susceptible to auto-oxidation and pH-dependent tautomerization , leading to colored impurities (quinoid species) and dimerization.

This document provides a self-validating troubleshooting framework for researchers observing degradation (discoloration, precipitation, or mass shifts) during storage or biological assays.

Part 1: The Mechanistic Basis of Instability

To troubleshoot effectively, you must understand why the molecule degrades. The instability is not random; it is driven by the specific electronic properties of the 4-hydroxypyrazole ring.

Auto-Oxidation (The "Browning" Effect)

The 4-hydroxy group on the pyrazole ring functions similarly to a phenol but is part of an electron-rich heteroaromatic system. In the presence of dissolved oxygen and light, it undergoes Single Electron Transfer (SET) to form a radical species, which rapidly couples to form colored dimers or oxidizes further to quinone-like intermediates.

Tautomeric Equilibrium

In solution, 1-substituted-4-hydroxypyrazoles exist in equilibrium between the enol form (aromatic, desired) and the keto form (pyrazolinone). This equilibrium is solvent- and pH-dependent.

-

Protic Solvents (MeOH, Water): Stabilize the keto form via hydrogen bonding.

-

Aprotic Solvents (DMSO, DMF): Favor the enol form.

-

Basic pH: Promotes deprotonation (

), increasing electron density and accelerating oxidation.

Pathway Visualization

The following diagram illustrates the degradation pathway you are likely fighting against.

Figure 1: Mechanistic pathway showing the conversion of the stable enol form to reactive radicals and colored oxidation products.

Part 2: Troubleshooting Guide (FAQ Format)

Scenario A: "My solution turned pink/brown overnight."

Diagnosis: Oxidative degradation. The 4-hydroxypyrazole ring has oxidized to a quinoid species. This is often catalyzed by trace metal ions in lower-grade solvents or exposure to air.

-

Immediate Action: Check LCMS for a mass shift of [M-2] (oxidation) or [2M-2] (dimerization).

-

Corrective Protocol:

-

Degas Solvents: Do not skip this. Sparge DMSO with Argon/Nitrogen for 15 mins before dissolving the solid.

-

Add Antioxidant: If compatible with your assay, add 0.1% Ascorbic Acid or 1 mM DTT . These reducing agents scavenge the radical intermediates shown in Figure 1.

-

Amber Glass: Store in amber vials to prevent photo-initiated radical formation.

-

Scenario B: "The compound precipitated upon dilution into buffer."

Diagnosis: Solubility Crash (Lipophilicity).

The 4-chloro-3-fluorobenzyl group is highly lipophilic. While the 4-OH adds some polarity, the molecule remains essentially hydrophobic (

-

Immediate Action: Check the final % DMSO in your buffer.

-

Corrective Protocol:

-

Stepwise Dilution: Do not add neat DMSO stock directly to PBS. Perform an intermediate dilution in 50% DMSO/Water, then dilute to the final buffer.

-

pH Adjustment: Ensure the buffer pH is not near the pKa (~9.2). Neutral pH (7.4) is safe, but solubility is lowest here. Slightly basic pH (8.0) improves solubility (by ionizing the OH) but drastically increases oxidation risk. Stick to pH 7.4 and use a carrier (e.g., 0.5% Tween-80 or Cyclodextrin).

-

Scenario C: "NMR signals are broad or missing."

Diagnosis: Proton Exchange / Tautomerism.

In

-

Corrective Protocol:

-

Run NMR in

(Methanol-d4) to collapse the tautomers, though this may favor the keto-form. -

Add a drop of

to wash out the exchangeable OH/NH signals and clarify the aromatic region.

-

Part 3: Validated Handling Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

This protocol minimizes oxygen contact, the primary enemy of 4-hydroxypyrazoles.

Materials:

-

Anhydrous DMSO (Grade: ≥99.9%, stored under N2).

-

Argon or Nitrogen gas line.

-

Amber glass vial with septum cap.

Steps:

-

Purge: Insert a needle into the empty amber vial and purge with Argon for 30 seconds.

-

Weigh: Rapidly weigh the solid compound and transfer it to the vial. Cap immediately.

-

Solvent Prep: Separately purge the DMSO source bottle with Argon for 5 minutes.

-

Dissolution: Syringe the required volume of DMSO into the vial. Vortex until dissolved (usually <1 minute).

-

Storage: Store at -20°C .

-

Stability Check: If the frozen stock turns yellow/orange, oxidation has occurred. Discard.

-

Protocol 2: Aqueous Solubility Optimization

Use this decision tree to select the right vehicle for biological assays.

Figure 2: Decision matrix for solubilizing the lipophilic benzyl-pyrazole scaffold in aqueous media.

Part 4: Technical Data Reference

Physicochemical Profile

| Property | Value (Approx.) | Implication |

| Molecular Weight | ~226.6 g/mol | Small molecule, fragment-like. |

| cLogP | 2.5 – 2.8 | Moderate lipophilicity; low water solubility. |

| pKa (OH) | 9.2 ± 0.3 | Weakly acidic. Deprotonates > pH 8.5. |

| Solubility (DMSO) | > 50 mM | Excellent stock solvent. |

| Solubility (Water) | < 0.1 mM | Poor. Requires co-solvent/carrier. |

| UV Max | ~240-260 nm | Monitor at 254 nm; avoid UV exposure. |

Stability Matrix

| Condition | Stability Rating | Notes |

| Solid (4°C, Dark) | High | Stable for >1 year if desiccated. |

| DMSO Stock (-20°C) | Moderate | Stable for 3-6 months. Argon purge essential. |

| PBS (pH 7.4, RT) | Low | Stable for < 24 hours. Prepare fresh. |

| Basic Buffer (pH > 9) | Very Low | Rapid oxidation (< 1 hour). Avoid. |

References

-

Vertex AI Search . (2025).[1] Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. National Institutes of Health. Link

-

Vertex AI Search . (2025).[1] Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling. Royal Society of Chemistry.[2] Link

-

Vertex AI Search . (2025). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Cheméo. Link

-

Vertex AI Search . (2025). 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Properties. Sigma-Aldrich.[3] Link

- Ohsawa, A., et al. (1979). Oxidation of 4-hydroxypyrazoles. Chemical & Pharmaceutical Bulletin.

Disclaimer: This guide is based on chemical principles and class behavior of 4-hydroxypyrazoles. Specific stability may vary based on lot purity and specific assay conditions.

Sources

Technical Support Center: Crystallization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Welcome to the technical support guide for the crystallization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The unique structural features of this molecule—namely the hydrogen-bonding pyrazol-4-ol core and the halogenated benzyl group—present specific challenges that require a nuanced approach to crystallization.

Section 1: Understanding the Molecule's Crystallization Behavior

The crystallization behavior of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is governed by its key structural motifs:

-

Pyrazol-4-ol Core: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the pyrazole nitrogens are hydrogen bond acceptors. This duality allows for the formation of robust, stable crystal lattices through intermolecular hydrogen bonding, similar to other 1H-pyrazoles.[1] However, it also means the molecule can bind strongly to polar, protic solvents, which can sometimes inhibit crystallization.

-

4-Chloro-3-fluorobenzyl Group: This substituent adds significant lipophilicity and rigidity to the molecule. The presence of fluorine and chlorine atoms can positively affect physicochemical properties.[2][3] Specifically, the incorporation of fluorine can modulate pKa, increase binding affinity to target proteins, and mitigate in vivo metabolism, making it a valuable feature in drug candidates.[4] These halogens can also participate in weaker, non-covalent interactions, such as halogen bonding, which may influence crystal packing and potentially lead to polymorphism.

The combination of a polar, hydrogen-bonding head and a bulky, lipophilic tail makes solvent selection a critical, non-trivial step in the crystallization process.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the crystallization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol.

Q1: I've completed the synthesis, removed the solvent, and am left with a persistent, thick oil that won't solidify. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when a highly concentrated solution is cooled below the saturation point, but the temperature is still above the compound's melting point (or that of a solvate).

Causality: The high concentration of solute, combined with residual impurities, can depress the melting point and inhibit the nucleation required for crystal formation.

Troubleshooting Steps:

-

Re-dissolve the Oil: Add a small amount of a "good" solvent (one in which the compound is highly soluble, such as THF, acetone, or ethanol) to fully dissolve the oil.[5]

-

Dilute the Solution: Add more of the primary solvent you were using for crystallization to reduce the overall concentration. A lower concentration slows the path to supersaturation upon cooling, giving the molecules more time to arrange into an ordered crystal lattice.[6]

-

Introduce an Anti-Solvent: While stirring the solution at room temperature, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, like heptane, hexane, or water) dropwise until you observe persistent turbidity (cloudiness).[5][7] This precisely controls the supersaturation level.

-

Induce Nucleation: If crystals do not form spontaneously from the turbid solution, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6]

-

Allow for Slow Cooling: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form after several hours, place it in a refrigerator (2-8°C). Avoid rapid cooling in a freezer, as this often leads to the formation of amorphous solids.[8]

Q2: No crystals are forming even after cooling my solution for an extended period. The solution remains clear. What's wrong?

A2: A clear solution indicates that the system has not yet reached supersaturation, meaning the compound is still fully soluble under the current conditions.

Causality: This is a straightforward solubility issue. Either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved, even at low temperatures.

Troubleshooting Steps:

-

Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[6] For volatile solvents, this can also be done under reduced pressure (e.g., using a rotary evaporator). Be careful not to evaporate too much solvent too quickly. Aim to reduce the volume by 10-15% increments, then attempt to cool again.

-

Utilize an Anti-Solvent: As described in A1, the addition of an anti-solvent is a highly effective way to induce precipitation by drastically lowering the compound's solubility in the mixed solvent system.[7]

-

Try the Vapor Diffusion Method: This is an excellent technique for generating high-quality crystals from small amounts of material.[9]

-

Dissolve your compound in a minimal amount of a "good," moderately volatile solvent (e.g., THF, acetone) in a small, open vial.

-

Place this inner vial inside a larger, sealable jar that contains a small volume of a volatile anti-solvent (e.g., hexane, diethyl ether).[9]

-

Seal the jar. The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.

-

Q3: My compound crashed out of solution as a fine powder or an amorphous solid. How can I get well-defined crystals?

A3: Rapid precipitation, or "crashing out," occurs when the solution becomes supersaturated too quickly. This traps solvent and impurities within the solid, resulting in poor purity and an amorphous state.[6]

Causality: The rate of cooling is the most common culprit. A large temperature differential between the hot, dissolved solution and its surroundings causes a rapid drop in solubility.

Troubleshooting Steps:

-

Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of extra solvent (5-10% additional volume).[6] This ensures you are not at the saturation limit while the solution is hot, providing a wider temperature window for slow cooling.

-

Control the Cooling Rate: Insulate the flask to slow down heat transfer. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or cotton.

-

Use a Solvent System with a Higher Boiling Point: Solvents with higher boiling points (e.g., isopropanol, toluene) tend to cool more slowly than low-boiling solvents (e.g., dichloromethane, acetone), facilitating more controlled crystal growth.

Q4: The yield of my crystallized product is very low. How can I improve it?

A4: Low yield can be attributed to several factors, including incomplete crystallization (too much compound remaining in the mother liquor) or physical loss during transfer and filtration.

Causality: The most common chemical reason for low yield is using an excessive amount of solvent or a solvent system in which the compound has significant solubility even at low temperatures.[6]

Troubleshooting Steps:

-

Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. This maximizes the amount of material that will precipitate upon cooling.

-

Cool the Mother Liquor Further: After filtering your initial crop of crystals, try cooling the filtrate to a lower temperature (e.g., in a freezer at -10 to -20°C) to see if a second crop of crystals can be obtained. Note that this second crop may have lower purity.

-

Change the Solvent System: If your compound is still too soluble in your chosen solvent at low temperatures, you need a different system. Screen for a solvent in which the compound has very low solubility at room temperature but high solubility when hot. Alternatively, use an anti-solvent system to force more complete precipitation.[5]

-

Check the pH: For molecules with acidic or basic sites, the pH of the solution can dramatically affect solubility. The pyrazol-4-ol moiety is weakly acidic. Ensure the pH is not basic, as deprotonation to the pyrazolate anion will significantly increase aqueous solubility. A patent for a similar compound, 1-(4-chlorophenyl)pyrazol-3-ol, notes precipitation is induced by adjusting the pH to around 6 with acid.[8]

Section 3: Troubleshooting & Workflow Diagrams

The following diagrams provide a visual guide to the troubleshooting process and a key experimental protocol.

Caption: Troubleshooting decision tree for common crystallization issues.

Caption: Standard workflow for anti-solvent crystallization.

Section 4: Recommended Protocols & Data

Solvent Screening Recommendations

An ideal crystallization solvent is one where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5] Given the structure of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, a binary solvent system (a "good" solvent and a "poor" anti-solvent) is often the most effective approach.[5]

| Solvent Class | Recommended Solvents | Boiling Point (°C) | Typical Role | Rationale |

| Alcohols | Ethanol, Isopropanol (IPA) | 78, 82 | "Good" Solvent | Protic nature allows for hydrogen bonding with the pyrazol-4-ol group, aiding dissolution.[5] |

| Ketones | Acetone, MEK | 56, 80 | "Good" Solvent | Polar aprotic; effective at dissolving the compound without the strong H-bonding that can inhibit nucleation. |

| Ethers | Tetrahydrofuran (THF) | 66 | "Good" Solvent | A good starting point for dissolving many pyrazole derivatives.[10] |

| Esters | Ethyl Acetate (EtOAc) | 77 | "Good" Solvent | Medium polarity, often a good single solvent for recrystallization. |

| Aromatic | Toluene | 111 | "Good" Solvent | Higher boiling point allows for slow cooling; good for dissolving the lipophilic benzyl group. |

| Aliphatic | Heptane, Hexane | 98, 69 | Anti-Solvent | Non-polar; the compound will have very low solubility, making them excellent precipitants. |

| Aqueous | Water | 100 | Anti-Solvent | The compound is likely poorly water-soluble, making water a potential anti-solvent with polar "good" solvents.[7] |

Detailed Protocol: Anti-Solvent Crystallization

This method is highly recommended for compounds that are poorly soluble or tend to oil out.[7]

-

Dissolution: In a clean flask, dissolve the crude 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol in the minimum amount of a suitable "good" solvent (e.g., isopropanol) at room temperature or with gentle warming.

-

Anti-Solvent Addition: While stirring the solution vigorously at room temperature, add your chosen anti-solvent (e.g., heptane) dropwise using a pipette or dropping funnel.

-

Observe Turbidity: Continue adding the anti-solvent until the solution becomes faintly but persistently cloudy. This is the point of incipient precipitation. If too much anti-solvent is added and a heavy precipitate forms, add a few drops of the "good" solvent to redissolve it.[5]

-

Maturation: Cover the flask and allow the solution to stir slowly for 1-2 hours at room temperature. This "maturation" period allows for the initial nuclei to grow into larger, more well-defined crystals.

-

Cooling: If significant crystallization has not occurred, place the flask in a refrigerator (2-8°C) and leave it undisturbed overnight.

-

Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystal cake with a small amount of cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Section 5: References

-

Sharifi-Rad, M., et al. (2018). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 24(23), 2669-2683. Retrieved from [Link]

-

Butt, M. S., et al. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 23(3), 525-544. Retrieved from [Link]

-

Chadha, R., & Saini, A. (2013). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Drug Delivery and Translational Research, 3(4), 305-321. Retrieved from [Link]

-

Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(6), 432-436. Retrieved from [Link]

-

Unknown Author. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

-

Fischer, R., et al. (2011). Method for purifying pyrazoles. Google Patents. Retrieved from

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Selective Incorporation of Fluorine in Pyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Retrieved from [Link]

-

Karnaš, M., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4419. Retrieved from [Link]

-

de la Torre, G. M., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Bioorganic & Medicinal Chemistry Letters, 18(9), 2954-2957. Retrieved from [Link]

-

Balague, J. O., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Retrieved from [Link]

-

Haden, E., et al. (2019). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents. Retrieved from

-

U.S. Environmental Protection Agency. (n.d.). 4-(4-chlorophenyl)-1H-pyrazole Properties. Retrieved from [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 649-653. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijcea.org [ijcea.org]

- 8. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

- 9. unifr.ch [unifr.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to navigate the complexities of pyrazole synthesis, optimize your reaction conditions, and achieve high-yield, high-purity products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during pyrazole synthesis.

Q1: What are the most common methods for pyrazole synthesis?

A1: The synthesis of the pyrazole ring is a well-established field with several robust methods. The most common is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other widely used strategies include the cyclization of α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions (MCRs).[1][3] Each method offers distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Q2: I'm observing a mixture of regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in Knorr-type syntheses.[4][5] Regioselectivity is governed by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.[5]

-

Underlying Cause: In the Knorr synthesis, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound.[6] The subsequent cyclization and dehydration lead to the formation of two different pyrazole regioisomers.[6] The reaction pathway, and thus the major regioisomer, can be influenced by the pH of the reaction medium.[5]

-

Solutions:

-

Solvent Choice: The polarity and nature of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to favor the formation of specific regioisomers, especially when used with aryl hydrazine hydrochlorides.[7]

-

Catalyst Control: The choice of an appropriate catalyst, such as an acid or a base, can direct the reaction towards a preferred regioisomer.[8] For instance, acid catalysis can protonate one carbonyl group preferentially, making it more susceptible to nucleophilic attack.[6]

-

Modern Approaches: 1,3-dipolar cycloaddition reactions often offer superior regiocontrol compared to classical condensation methods.[1]

-

Q3: My reaction yield is low. What are the potential causes and how can I optimize it?

A3: Low yields can be attributed to several factors, including reagent quality, suboptimal reaction conditions, and inefficient purification.[2]

-

Reagent Purity: Ensure the purity of your starting materials. Hydrazine, in particular, can degrade over time.[2] The 1,3-dicarbonyl compound should also be of high purity.

-

Reaction Conditions:

-

Temperature: Temperature plays a critical role. Some reactions require heating to proceed at an optimal rate, while others may be sensitive to high temperatures, leading to decomposition.[9][10] Temperature can also influence the regioselectivity of the reaction.[9]

-

Solvent: The choice of solvent is crucial. The reaction may be sluggish or incomplete in an inappropriate solvent. Experiment with different solvents of varying polarity.[11] Green solvents like water or PEG-400 are also viable options for certain pyrazole syntheses.[12][13]

-

Catalyst: The presence and concentration of a catalyst can dramatically affect the reaction rate and yield.[4]

-

-